molecular formula C29H32O4Si B14029389 tert-Butyldiphenyl(((4aR,8R,8aR)-2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)silane

tert-Butyldiphenyl(((4aR,8R,8aR)-2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)silane

Cat. No.: B14029389
M. Wt: 472.6 g/mol
InChI Key: SFTSXHOVWHRHNN-WRENHGGMSA-N
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Description

3-O-tert-Butyldiphenylsilyl-4,6-O-benzylidene-D-glucal is a complex organic compound used primarily in the field of synthetic organic chemistry. It is a derivative of D-glucal, a sugar molecule, and features protective groups such as tert-butyldiphenylsilyl and benzylidene. These protective groups are crucial in various chemical reactions, particularly in the synthesis of oligosaccharides and other complex carbohydrates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-tert-Butyldiphenylsilyl-4,6-O-benzylidene-D-glucal typically involves multiple steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of D-glucal are protected using tert-butyldiphenylsilyl chloride in the presence of a base such as pyridine or imidazole.

    Formation of Benzylidene Acetal: The protected D-glucal is then treated with benzaldehyde and an acid catalyst to form the benzylidene acetal.

Industrial Production Methods

While specific industrial production methods for 3-O-tert-Butyldiphenylsilyl-4,6-O-benzylidene-D-glucal are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing efficient purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-O-tert-Butyldiphenylsilyl-4,6-O-benzylidene-D-glucal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-O-tert-Butyldiphenylsilyl-4,6-O-benzylidene-D-glucal primarily involves its role as a protected intermediate in chemical synthesis. The protective groups (tert-butyldiphenylsilyl and benzylidene) prevent unwanted reactions at specific sites on the molecule, allowing for selective functionalization. The compound’s reactivity is influenced by the steric and electronic effects of these protective groups .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyldimethylsilyl (TBDMS): Another silyl protecting group, but with different steric and electronic properties.

    Triisopropylsilyl (TIPS): A bulkier silyl protecting group that offers greater stability in certain conditions.

    Trimethylsilyl (TMS): A smaller silyl protecting group that is more easily removed.

Uniqueness

3-O-tert-Butyldiphenylsilyl-4,6-O-benzylidene-D-glucal is unique due to the combination of its protective groups, which provide both steric bulk and electronic stability. This makes it particularly useful in complex synthetic routes where selective protection and deprotection are crucial .

Properties

Molecular Formula

C29H32O4Si

Molecular Weight

472.6 g/mol

IUPAC Name

[(4aR,8R,8aR)-2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy-tert-butyl-diphenylsilane

InChI

InChI=1S/C29H32O4Si/c1-29(2,3)34(23-15-9-5-10-16-23,24-17-11-6-12-18-24)33-25-19-20-30-26-21-31-28(32-27(25)26)22-13-7-4-8-14-22/h4-20,25-28H,21H2,1-3H3/t25-,26-,27+,28?/m1/s1

InChI Key

SFTSXHOVWHRHNN-WRENHGGMSA-N

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@@H]3C=CO[C@H]4[C@H]3OC(OC4)C5=CC=CC=C5

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3C=COC4C3OC(OC4)C5=CC=CC=C5

Origin of Product

United States

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